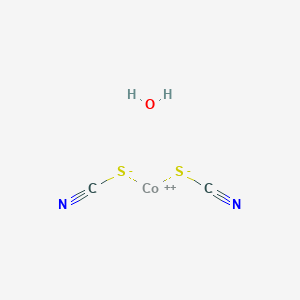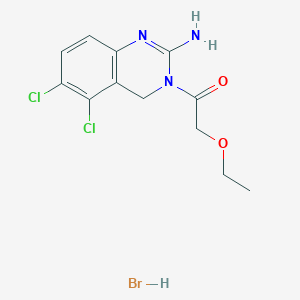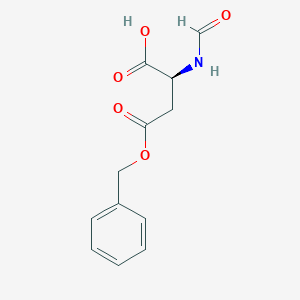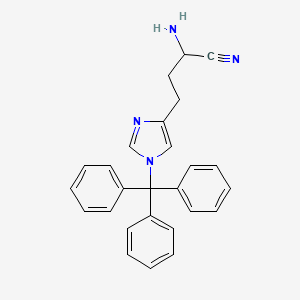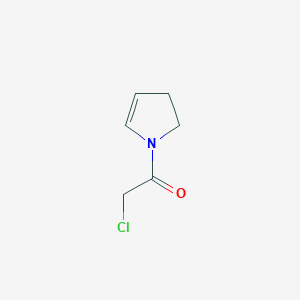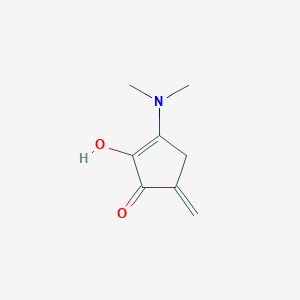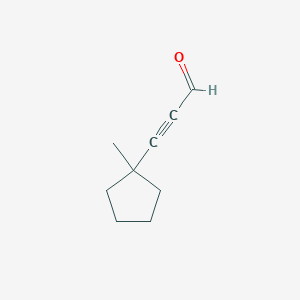
Hexacosane, 9-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octylhexacosane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ . It is also known by its IUPAC name, 9-n-Octylhexacosane . This compound is part of the alkane family, characterized by its saturated carbon chain, which means it contains only single bonds between carbon atoms. It is a relatively large molecule with a molecular weight of 478.9196 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .
Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Octylhexacosane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include and .
Reduction: Although less common, reduction reactions can convert 9-Octylhexacosane into smaller hydrocarbons. This process often requires a strong reducing agent like .
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 9-Octylhexacosane is used as a reference standard in analytical chemistry for the calibration of instruments like gas chromatographs. Its well-defined structure and properties make it ideal for this purpose .
Biology and Medicine: In biological research, 9-Octylhexacosane can be used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It helps in understanding the interactions between hydrocarbons and biological membranes .
Industry: This compound finds applications in the lubricant industry due to its high molecular weight and stability. It is used as a base oil in the formulation of high-performance lubricants .
Mecanismo De Acción
The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .
Comparación Con Compuestos Similares
- Hexacosane (C₂₆H₅₄)
- Octacosane (C₂₈H₅₈)
- Nonacosane (C₂₉H₆₀)
Uniqueness: Compared to these similar compounds, 9-Octylhexacosane has a unique octyl side chain attached to the hexacosane backbone. This structural feature imparts different physical and chemical properties, such as a higher molecular weight and altered hydrophobic interactions .
Propiedades
Número CAS |
55429-83-9 |
|---|---|
Fórmula molecular |
C34H70 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
9-octylhexacosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3 |
Clave InChI |
CDTWRIBBCOMBSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)



